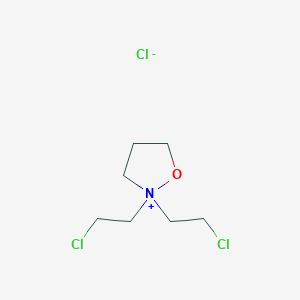
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-chloroethyl)isoxazolidinium chloride is a chemical compound with the molecular formula C₇H₁₄Cl₃NO and a molecular weight of 234.5 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride typically involves the reaction of 2-chloroethanol with isoxazolidine in the presence of a chlorinating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,2-Bis(2-chloroethyl)isoxazolidinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isoxazolidine derivatives and hydrochloric acid.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying molecular mechanisms in biology and medicine.
Comparaison Avec Des Composés Similaires
2,2-Bis(2-chloroethyl)isoxazolidinium chloride can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)isoxazolidinium chloride: This compound has similar chemical properties and applications but may differ in its reactivity and specific uses.
2,2-Bis(2-chloroethyl)isoxazolidinium iodide: This iodide derivative has different solubility and reactivity characteristics compared to the chloride form.
The uniqueness of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.
Propriétés
Numéro CAS |
101670-72-8 |
|---|---|
Formule moléculaire |
C7H14Cl3NO |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
Clé InChI |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
SMILES canonique |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
Synonymes |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















